While 4-Chlororesorcinol finds widespread use in the cosmetic industry, particularly as a hair dye [], its application in scientific research is limited. This is primarily due to the existence of safer and more readily available alternatives for most research purposes.
Despite its limited use, there are a few potential areas where 4-Chlororesorcinol might be relevant for scientific research:
It's important to note that 4-Chlororesorcinol can be a skin irritant and may cause eye damage []. Additionally, studies suggest it may be moderately toxic if ingested []. Therefore, proper safety precautions are crucial when handling this compound in a research setting.
4-Chlororesorcinol is an organic compound with the chemical formula C₆H₄Cl(OH)₂. It is classified as a monochlorophenol and is structurally characterized by a benzene ring substituted with two hydroxyl groups and one chlorine atom at the para position. This compound appears as a white to pale yellow crystalline solid and is known for its various applications, particularly in the fields of chemistry and cosmetics. Its chemical structure allows it to participate in various
4-Chlororesorcinol exhibits various biological activities:
Several methods exist for synthesizing 4-Chlororesorcinol:
4-Chlororesorcinol has diverse applications across multiple industries:
Research indicates that 4-Chlororesorcinol interacts with various biological systems:
Several compounds share structural similarities with 4-Chlororesorcinol. Here are some notable examples:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Resorcinol | C₆H₆(OH)₂ | Parent compound; lacks chlorine substitution. |
2-Chlororesorcinol | C₆H₄Cl(OH)₂ | Chlorine at the ortho position; different reactivity. |
3-Chlororesorcinol | C₆H₄Cl(OH)₂ | Chlorine at the meta position; distinct properties. |
Phenol | C₆H₅(OH) | Simple phenolic structure; less complex reactivity. |
4-Chlororesorcinol is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and biological properties. Its para positioning of hydroxyl groups enhances its potential for hydrogen bonding and interaction with biological molecules compared to its ortho and meta counterparts.
The traditional synthesis of 4-chlororesorcinol involves the reaction of resorcinol with dichlorosulfuryl in an appropriate solvent system. The standard procedure follows these steps:
An alternative multi-step synthesis pathway has also been documented:
This alternative route may offer advantages in terms of regioselectivity or yield under specific conditions, though it involves more steps than the direct chlorination approach.
Recent advances in biocatalysis have opened new pathways for 4-chlororesorcinol synthesis through enzymatic oxidation. Toluene o-xylene monooxygenase (ToMO) can oxidize chlorobenzene to form various chlorophenols, which can be further oxidized to produce 4-chlororesorcinol.
Research has shown that native ToMO oxidizes 2-chlorophenol (2-CP) to form chlorohydroquinone (CHQ, 13%), 4-chlororesorcinol (4-CR, 3%), and 3-chlorocatechol (3-CC, 84%) with a total product formation rate of 1.1 ± 0.32 nmol/min/mg protein.
Through protein engineering approaches involving saturation mutagenesis of key active site residues, researchers have developed enzyme variants with significantly improved regiospecificity for 4-chlororesorcinol production. The table below summarizes the performance of various TouA variants in oxidizing 2-chlorophenol:
Enzyme | Regiospecificity (%) | Total rate | ||
---|---|---|---|---|
CHQ | 4-CR | 3-CC | (nmol/min/mg protein) | |
ToMO (native) | 13 | 3 | 84 | 1.1 ± 0.32 |
L192V | 15 | 3 | 82 | 1.5 ± 0.26 |
L192A | 13 | 0 | 87 | 1.3 ± 0.46 |
L192C | 14 | 2 | 84 | 0.32 |
Notably, variants A107T, A107M, and A107N produced 6.3-, 7.3-, and 7.0-fold more 4-chlororesorcinol from 2-CP compared to the native enzyme, demonstrating the potential of enzyme engineering to develop more efficient and selective biocatalysts.
The industrial-scale production of 4-chlororesorcinol faces several challenges affecting manufacturing efficiency, cost-effectiveness, and environmental sustainability.
For chemical synthesis routes, challenges include:
For enzymatic production approaches, additional challenges include:
Despite these challenges, the growing market demand for 4-chlororesorcinol continues to drive innovation in production methodologies. The market is projected to grow from $382.51 billion in 2025 to $571.49 billion by 2034, representing a compound annual growth rate (CAGR) of 4.60%.
Corrosive;Irritant;Environmental Hazard